molecular formula C21H22FN5O2 B6919829 N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide

N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide

Cat. No.: B6919829
M. Wt: 395.4 g/mol
InChI Key: PPIGUFAXWCPTDG-UHFFFAOYSA-N
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Description

N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide is an organic compound with a complex structure that includes a fluorophenyl group, an oxan ring, and a phenyltetrazolyl group

Properties

IUPAC Name

N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-15(27-25-19(24-26-27)16-6-3-2-4-7-16)20(28)23-21(10-12-29-13-11-21)17-8-5-9-18(22)14-17/h2-9,14-15H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIGUFAXWCPTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOCC1)C2=CC(=CC=C2)F)N3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the oxan ring: This can be achieved through cyclization reactions involving appropriate diols and halides under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the phenyltetrazolyl group: This can be synthesized through cycloaddition reactions involving azides and nitriles under thermal or catalytic conditions.

    Coupling of the intermediates: The final step involves coupling the oxan ring intermediate with the phenyltetrazolyl intermediate using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the phenyltetrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)acetamide
  • N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)butanamide

Uniqueness

N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-phenyltetrazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan ring and the phenyltetrazolyl group provides a unique scaffold for further functionalization and optimization in drug design and materials science.

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